VGSC blocker-1
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Overview
Description
VGSC blocker-1 is a potent small molecule blocker of the neonatal isoform of the voltage-gated sodium channel subtype Nav1.5 (nNav1.5). Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. This compound has shown significant potential in inhibiting the invasion of breast cancer cells without affecting cell viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VGSC blocker-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
VGSC blocker-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized analogs of this compound.
Scientific Research Applications
VGSC blocker-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of sodium channel blockers.
Biology: Investigated for its role in modulating cellular excitability and signal transduction.
Medicine: Explored as a potential therapeutic agent for conditions such as epilepsy, chronic pain, and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting voltage-gated sodium channels
Mechanism of Action
VGSC blocker-1 exerts its effects by binding to the voltage-gated sodium channel Nav1.5, thereby inhibiting the flow of sodium ions through the channel. This blockade prevents the initiation and propagation of action potentials, leading to reduced cellular excitability. The molecular targets and pathways involved include the modulation of ion channel gating and the stabilization of the channel in its inactivated state .
Comparison with Similar Compounds
VGSC blocker-1 is unique in its selectivity for the neonatal isoform of Nav1.5, making it a valuable tool for studying specific physiological and pathological processes. Similar compounds include:
Tetrodotoxin: A potent blocker of various sodium channel isoforms.
Lidocaine: A local anesthetic that blocks sodium channels.
Phenytoin: An anticonvulsant that inhibits sodium channel activity
These compounds differ in their selectivity, potency, and therapeutic applications, highlighting the uniqueness of this compound in targeting the neonatal isoform of Nav1.5.
Properties
Molecular Formula |
C24H32F2N2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4,4-bis(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)butan-1-amine |
InChI |
InChI=1S/C24H32F2N2/c25-22-11-7-20(8-12-22)24(21-9-13-23(26)14-10-21)6-4-15-27-16-5-19-28-17-2-1-3-18-28/h7-14,24,27H,1-6,15-19H2 |
InChI Key |
YHDCQGYFBMAZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.